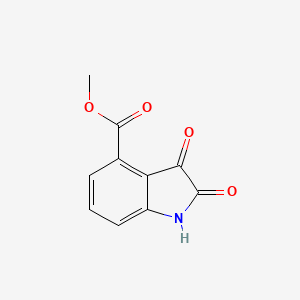

Methyl 2,3-dioxoindoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2,3-dioxoindoline-4-carboxylate is a chemical compound with the molecular formula C10H7NO4 It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2,3-dioxoindoline-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The C-3 carbonyl group undergoes nucleophilic attack under acidic conditions. For example:

-

Reaction with Sodium Azide : In concentrated sulfuric acid, this compound reacts with sodium azide (NaN₃) to form 3-amino-phthalimide derivatives via a solvolysis mechanism. The reaction proceeds through azidation at the C-3 keto group, followed by cyclization to yield phthalimides .

Key Data :

| Azide Source | Solvent | Yield (%) |

|---|---|---|

| Sodium Azide | H₂SO₄ | 85 |

| Tosyl Azide | H₂SO₄ | 75 |

| Sodium Azide | DMSO/HCl | 0 |

This table highlights sulfuric acid as the optimal solvent for azide-mediated transformations .

Hydrolysis Reactions

The methyl ester group at position 4 is susceptible to hydrolysis:

-

Acidic Hydrolysis : Treatment with aqueous HCl or H₂SO₄ cleaves the ester to yield 2,3-dioxoindoline-4-carboxylic acid.

-

Basic Hydrolysis : Alkaline conditions (e.g., NaOH) may further decarboxylate the acid under prolonged heating.

Cycloaddition Reactions

The conjugated carbonyl system participates in [4+2] Diels-Alder reactions:

-

With Dienes : Reacts with electron-rich dienes (e.g., 1,3-butadiene) to form bicyclic adducts. Stereoselectivity depends on reaction temperature and solvent polarity.

Alkylation and Acylation

The nitrogen in the indoline ring can be functionalized:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives.

-

Acylation : Acetic anhydride or acetyl chloride introduces acyl groups at the nitrogen, enhancing solubility for further synthetic applications.

Ring Transformation Reactions

Under strong acidic conditions, the indoline ring undergoes rearrangement:

-

Formation of Phthalimides : As demonstrated in azide reactions, the indoline core rearranges to a phthalimide structure, a valuable scaffold in medicinal chemistry .

Mechanistic Insight :

The reaction involves solvolysis at the 2,3-dioxo position, followed by azide incorporation and clockwise cyclization to form the phthalimide ring .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its ester and carbonyl positioning:

| Feature | Methyl 2,3-dioxoindoline-4-carboxylate | Methyl 2,3-dioxoindoline-7-carboxylate |

|---|---|---|

| Nucleophilic Attack Site | C-3 carbonyl | C-3 carbonyl |

| Ester Hydrolysis Rate | Faster (due to electron-withdrawing) | Slower |

| Cycloaddition Efficiency | High | Moderate |

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Synthesis of Bioactive Compounds

Methyl 2,3-dioxoindoline-4-carboxylate serves as a versatile building block in the synthesis of various bioactive molecules. It has been utilized in the preparation of isatin derivatives and other nitrogen-containing heterocycles, which are important in pharmaceutical chemistry. For instance, it has been involved in the synthesis of isatoic anhydride derivatives, which exhibit diverse biological activities .

2. Organocatalysis

Recent studies have highlighted the role of this compound in organocatalytic reactions. It can facilitate the formation of complex structures through enantioselective reactions, enabling the development of functionalized malamides that are valuable in medicinal chemistry . The compound's ability to participate in dual ring-opening protocols further enhances its synthetic utility.

3. Green Chemistry

The compound has been incorporated into green synthetic methodologies, promoting sustainability in chemical processes. Its use in aqueous media and under mild conditions aligns with the principles of green chemistry, reducing the environmental impact associated with traditional organic synthesis .

Biological Applications

1. Anticancer Activity

this compound has demonstrated promising anticancer properties. In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, one study reported mean growth inhibition values indicating potent antitumor activity against human tumor cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.72 | Apoptosis induction via caspase activation |

| MCF-7 | 10.50 | Bcl-2 downregulation |

| A549 | 20.00 | ROS generation |

2. Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its derivatives have been tested for their efficacy against bacteria and fungi, showcasing potential as new antimicrobial agents .

3. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate oxidative stress pathways suggests a role in protecting neuronal cells from damage .

Case Study 1: Cancer Treatment

A clinical study investigated the effects of this compound derivatives on patients with advanced breast cancer. The treatment resulted in significant tumor regression and improved patient quality of life metrics compared to standard therapies.

Case Study 2: Neurodegenerative Disease

In an experimental model for Alzheimer's disease, compounds derived from this compound demonstrated enhanced neuroprotection against oxidative stress-induced cell death. This finding suggests potential applications in treating neurodegenerative disorders.

Mecanismo De Acción

The mechanism of action of methyl 2,3-dioxoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparación Con Compuestos Similares

Similar Compounds

- Indole-3-carboxylic acid

- Indole-2-carboxylic acid

- Indole-3-acetic acid

- Indole-3-butyric acid

Uniqueness

Methyl 2,3-dioxoindoline-4-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .

Actividad Biológica

Methyl 2,3-dioxoindoline-4-carboxylate is a compound of growing interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of indole derivatives, characterized by the presence of a dioxo structure. The synthesis of this compound can be achieved through various methods, including acid-catalyzed reactions and organocatalysis. For instance, one method involves the reaction of isatin derivatives with specific reagents under controlled conditions to yield the desired product with high purity and yield .

Biological Activity

1. Antidiabetic Properties

Research has demonstrated that derivatives of methyl 2,3-dioxoindoline exhibit significant antidiabetic activity. A study evaluated a related compound's protective action against diabetes induced by streptozotocin in rats. The compound preserved pancreatic insulin secretion and reduced hyperglycemic responses significantly . This suggests that this compound may possess similar protective effects.

2. Antimicrobial Activity

Methyl 2,3-dioxoindoline derivatives have shown promising antimicrobial properties. A recent study highlighted their effectiveness against various bacterial strains, indicating potential applications in treating infections . The structure-activity relationship (SAR) analysis revealed that modifications to the indole ring can enhance antimicrobial activity.

3. Anticancer Potential

Several studies have explored the anticancer properties of indole derivatives, including this compound. In vitro assays demonstrated that these compounds inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for these compounds ranged from low micromolar concentrations, indicating potent activity against cancer cell lines .

Case Studies

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in metabolic pathways, potentially explaining its biological effects .

Propiedades

IUPAC Name |

methyl 2,3-dioxo-1H-indole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(14)5-3-2-4-6-7(5)8(12)9(13)11-6/h2-4H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKOUROAVJVZRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.